2-(1-Aminocyclopentyl)acetamide;hydrochloride
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Description
“2-(1-Aminocyclopentyl)acetamide;hydrochloride” is a chemical compound with the CAS Number: 2101610-79-9 . It has a molecular weight of 178.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.ClH/c8-6(10)5-7(9)3-1-2-4-7;/h1-5,9H2,(H2,8,10);1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Pharmacological Applications and Mechanisms
Antidepressant Effects of Ketamine : Ketamine, a compound with a similar functional group (amine), has been recognized for its rapid antidepressant effects in mood and anxiety disorders resistant to other treatments. This highlights the potential for compounds with similar structures or functional groups to be explored for psychiatric applications (Sanacora et al., 2017).
N-acetylcysteine in Psychiatry : N-acetylcysteine (NAC) demonstrates benefits across a range of psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways. This underscores the interest in acetylated amino acids and their derivatives in treating psychiatric conditions (Dean, Giorlando, & Berk, 2011).
Advanced Oxidation Processes for Compound Degradation : The study on acetaminophen degradation by advanced oxidation processes provides insight into the degradation pathways and biotoxicity of pharmaceutical compounds in various environments. This is relevant for understanding the environmental impact and degradation mechanisms of similar compounds (Qutob et al., 2022).
Clinical Pharmacokinetics and Pharmacodynamics : Research into the clinical pharmacokinetics and pharmacodynamics of compounds like ketamine, which shares pharmacological properties with many amines, can offer insights into how similar compounds might be absorbed, distributed, metabolized, and excreted, as well as their therapeutic potentials and side effects (Peltoniemi et al., 2016).
properties
IUPAC Name |
2-(1-aminocyclopentyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(10)5-7(9)3-1-2-4-7;/h1-5,9H2,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHEOVZMGLDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopentyl)acetamide;hydrochloride |
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